プロパモカルブ D7

概要

説明

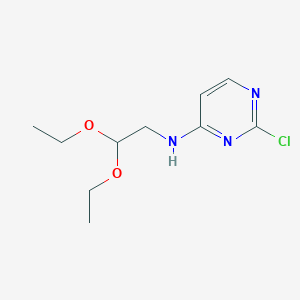

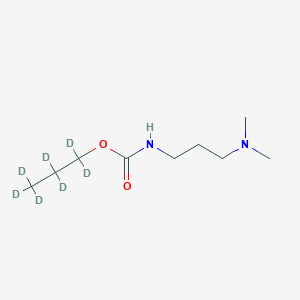

Propamocarb D7, also known as Propamocarb-(propyl-d7), is an isotope-labeled analog of the systemic fungicide propamocarb . In this analog, propyl protons are substituted by deuterium . It is used as an analytical standard .

Molecular Structure Analysis

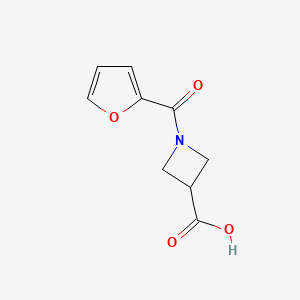

The empirical formula of Propamocarb D7 is C9D7H13N2O2 . Its molecular weight is 195.31 . The SMILES string representation of its structure is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(NCCCN©C)=O .

Physical and Chemical Properties Analysis

It is stored at 2-8°C . More specific physical and chemical properties were not found in the search results.

科学的研究の応用

プロパモカルブ D7 の特定の用途に関する情報を発見しました。

分析化学:重水素化内部標準

This compound:は、プロパモカルブ-d7としても知られており、分析化学における重水素化内部標準として使用されます。 植物由来食品中の農薬分析物の定量に、特に2次元液体クロマトグラフィー-タンデム質量分析法(LC-MS / MS)で有用です .

作用機序

Target of Action

Propamocarb D7, also known as Propamocarb-d7, is a systemic fungicide . It has specific activity against Oomycete species that cause seed, seedling, root, foot and stem rots, and foliar diseases in a number of edible crops .

Mode of Action

It is known to be absorbed and distributed through the plant’s tissue , indicating that it interacts directly with its targets within the plant.

Biochemical Pathways

Propamocarb D7 appears to affect the phenylpropanoid pathway, which is significantly associated with the metabolism of Propamocarb D7 in plants . Peroxidase (POD), a key enzyme in this pathway, has been found to increase in activity following treatment with Propamocarb D7 .

Pharmacokinetics

It is also used as a deuterated internal standard to quantify pesticide analytes in foods of plant origin by two-dimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Result of Action

Studies have shown that the expression of certain genes, such as csdir16 in cucumbers, can be influenced by propamocarb d7 treatment . Overexpression of CsDIR16 has been found to lower Propamocarb D7 residues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Propamocarb D7. For example, the half-lives of Propamocarb D7 were found to be influenced by factors such as plant density, plant vigor, pesticide application stage, sunlight, temperature, moisture, and wind speed .

Safety and Hazards

Propamocarb D7 is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is also classified as Aquatic Acute 3, indicating it is harmful to aquatic life . Precautionary measures include avoiding release to the environment and not eating, drinking, or smoking when using this product .

将来の方向性

As an isotope-labeled analog, Propamocarb D7 is increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . This technique helps overcome the problems of matrix effects generally encountered in the usual LC-MS/GC-MS analysis . Therefore, the use of Propamocarb D7 and similar compounds is likely to increase in the future as the need for accurate pesticide analysis grows.

生化学分析

Biochemical Properties

Propamocarb D7 plays a significant role in biochemical reactions, particularly in the context of pesticide analysis. It interacts with various enzymes and proteins involved in the metabolic pathways of plants. The deuterium substitution in Propamocarb D7 allows it to exhibit nearly identical physical properties to its non-labeled counterpart, propamocarb, ensuring consistent behavior during sample preparation and analysis . This interaction is crucial for accurate quantification and analysis of pesticide residues in agricultural products.

Cellular Effects

Propamocarb D7 influences various cellular processes, particularly in plant cells. It affects cell signaling pathways, gene expression, and cellular metabolism by acting as a standard for comparison in analytical studies. The presence of Propamocarb D7 ensures that the analytical results are accurate and reliable, thereby aiding in the assessment of pesticide impact on cellular functions .

Molecular Mechanism

At the molecular level, Propamocarb D7 exerts its effects through binding interactions with biomolecules. The deuterium-labeled compound mimics the behavior of propamocarb, allowing it to participate in enzyme inhibition or activation processes. This interaction is essential for the accurate measurement of pesticide residues, as it ensures that the analytical standards are consistent with the actual pesticide compounds present in the samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propamocarb D7 are observed over time to ensure its stability and reliability as an analytical standard. Studies have shown that Propamocarb D7 maintains its stability and does not degrade significantly over time, ensuring consistent results in long-term studies. This stability is crucial for accurate pesticide residue analysis in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Propamocarb D7 vary with different dosages in animal models. At lower dosages, Propamocarb D7 serves as an effective internal standard for pesticide analysis without causing any adverse effects. At higher dosages, there may be potential toxic or adverse effects, which need to be carefully monitored in experimental studies .

Metabolic Pathways

Propamocarb D7 is involved in various metabolic pathways, particularly those related to pesticide metabolism in plants. It interacts with enzymes and cofactors that facilitate the breakdown and detoxification of pesticide compounds. This interaction is essential for understanding the metabolic flux and changes in metabolite levels in response to pesticide exposure .

Transport and Distribution

Within cells and tissues, Propamocarb D7 is transported and distributed similarly to its non-labeled counterpart, propamocarb. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments. This distribution is crucial for ensuring that the analytical standards accurately reflect the behavior of the actual pesticide compounds in biological systems .

Subcellular Localization

Propamocarb D7 exhibits specific subcellular localization, which is essential for its activity and function as an analytical standard. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that Propamocarb D7 accurately mimics the behavior of propamocarb in biological systems, thereby providing reliable analytical results .

特性

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropyl N-[3-(dimethylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)/i1D3,4D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZLDXDUQPOXNW-GZAMCDGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1531343.png)

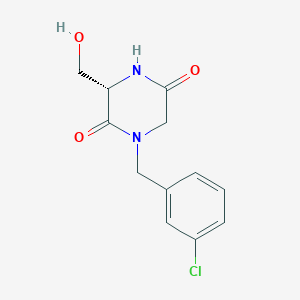

![1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531349.png)

![N,N-diethyl-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1531356.png)